molecular formula C18H17N3O5S B2425323 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide CAS No. 955850-31-4

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2425323
CAS No.: 955850-31-4
M. Wt: 387.41
InChI Key: OYJTUCSDNOHXRH-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular architecture incorporates a benzothiazole core, which is a privileged structure in medicinal chemistry known for yielding compounds with a wide spectrum of biological activities . The benzothiazole scaffold is recognized for its potential in antimicrobial and anticancer applications, among other therapeutic areas . The specific substitution pattern on the benzothiazole ring, including methoxy and nitro functional groups, alongside the 4-methoxy-3-methylphenyl acetamide moiety, is intended to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), developing new pharmacophores, and synthesizing novel bioactive molecules. The compound is offered for research purposes exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-10-6-11(4-5-13(10)25-2)7-16(22)19-18-20-17-14(26-3)8-12(21(23)24)9-15(17)27-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJTUCSDNOHXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methoxy-3-methylphenylamine with acetic anhydride to form an acetamide intermediate. This intermediate is then reacted with 4-methoxy-6-nitrobenzo[d]thiazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation

The nitro group in the benzothiazole ring undergoes oxidation, potentially altering its redox properties. Potassium permanganate (KMnO₄) is commonly used as the oxidizing agent under acidic or alkaline conditions. This reaction may modify the nitro group to a nitroso or other oxidized derivatives, influencing the compound’s electronic properties and biological activity.

Reduction

The nitro group can be reduced using sodium borohydride (NaBH₄) or other reducing agents, converting it to an amine group. This reaction is critical for functional group interconversion and may enhance the compound’s reactivity in subsequent biological interactions.

Analytical Characterization

Structural confirmation and purity assessment are performed using:

Technique Purpose Key Observations
IR Spectroscopy Identify functional groupsCarbonyl stretching (amide), nitro groups
NMR (¹H and ¹³C) Confirm proton/carbon environmentsShifts for aromatic protons, acetamide NH
Mass Spectrometry Confirm molecular weightMolecular ion peak at m/z 396.44 (theoretical)

Biological Activity

  • Antimicrobial Potential : Benzothiazole derivatives with nitro groups are known for antibacterial activity, though specific data for this compound are not explicitly reported .

  • Anticancer Properties : The nitro group may enhance binding to enzymes or receptors, as observed in similar benzothiazole derivatives .

Structural Influences

  • Modifications in the benzothiazole core (e.g., methoxy and nitro substituents) critically affect biological activity, suggesting structure-activity relationships (SAR) studies are essential for optimization .

Relevance of Functional Groups

Functional Group Impact
Nitro (-NO₂) Facilitates redox reactions; enhances antimicrobial activity
Benzothiazole Contributes to aromatic stability; enables π-π interactions with biomolecules
Acetamide (-CONH₂) Increases solubility; acts as a hydrogen bond donor for target binding

Scientific Research Applications

The compound 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Physical Properties

  • Molecular Weight : 318.39 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • Melting Point : Data on melting point is not readily available but can be determined through experimental methods.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. Studies have demonstrated that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with benzothiazole moieties have been reported to inhibit specific kinases involved in cancer progression.

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activity. The presence of the methoxy and nitro groups may enhance the interaction with microbial enzymes, potentially leading to effective antimicrobial agents against resistant strains.

Neuroprotective Effects

Some studies suggest that compounds containing benzothiazole structures can provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Agricultural Chemistry

The compound's structure suggests potential applications in agrochemicals. Compounds with similar functional groups have been explored for use as herbicides or fungicides due to their ability to disrupt biochemical pathways in pests.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of organic semiconductors or photonic materials due to its electronic properties derived from the conjugated system present in its structure.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of benzothiazole derivatives, revealing that modifications similar to those found in this compound led to significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation.

Case Study 2: Antimicrobial Efficacy

In another study reported in Phytochemistry Reviews, researchers synthesized several nitro-substituted benzothiazoles and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar substitutions exhibited enhanced antibacterial effects compared to their unsubstituted counterparts.

Case Study 3: Neuroprotective Mechanisms

A publication in Neuroscience Letters investigated the neuroprotective properties of benzothiazole derivatives, demonstrating that certain modifications could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic avenues for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound’s methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also facilitate π-π stacking interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methylphenylboronic acid
  • 4-methoxy-3-(methoxymethyl)phenol
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Uniqueness

Compared to similar compounds, 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide stands out due to its combination of methoxy and nitro groups, which enhance its reactivity and potential applications. Its unique structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Biological Activity

The compound 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C16_{16}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight: 320.37 g/mol
  • Key Functional Groups: Methoxy groups, nitro group, and a benzothiazole moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant potential in several areas:

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to the one have shown effectiveness against various bacterial strains and fungi. A study conducted on related benzothiazole compounds demonstrated broad-spectrum antimicrobial activity, suggesting that modifications in the side chains can enhance efficacy against resistant strains .

Antiviral Properties

Benzothiazole derivatives have been explored for their antiviral activities. Compounds with similar structures have been reported to inhibit viral replication mechanisms. For example, studies on related compounds have shown promising results against Hepatitis B virus (HBV), indicating that the incorporation of specific functional groups can enhance antiviral efficacy .

Anticancer Potential

Several benzothiazole derivatives have been evaluated for anticancer properties. The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. In vitro studies have indicated that certain benzothiazole derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be hypothesized based on related compounds:

  • Inhibition of Enzymatic Activity: Many benzothiazoles act by inhibiting key enzymes involved in microbial metabolism or viral replication.
  • Induction of Apoptosis: The activation of apoptotic pathways in cancer cells is a common mechanism observed in related compounds.
  • Interference with Cell Signaling Pathways: Modifications in cellular signaling pathways may lead to reduced proliferation and increased cell death.

Case Studies and Experimental Results

A series of experiments have been conducted to evaluate the biological activity of similar benzothiazole derivatives:

StudyCompound TestedBiological ActivityResults
Study 12-MethoxybenzothiazoleAntimicrobialEffective against E. coli and S. aureus
Study 2N-(4-chlorophenyl)-4-methoxybenzamideAntiviralInhibited HBV replication in vitro
Study 3Benzothiazole derivativesAnticancerInduced apoptosis in breast cancer cells

These studies highlight the potential applications of benzothiazole derivatives in therapeutic contexts.

Q & A

Basic: What are the recommended synthetic routes for this acetamide derivative, and how can purity be optimized?

Answer:
The synthesis of structurally similar acetamides typically involves coupling aromatic amines with activated acylating agents. For example, chloroacetylation of intermediates under basic conditions (e.g., K₂CO₃ in DMF) is a common step . Key steps include:

  • Stepwise monitoring : Use TLC to track reaction progress and confirm completion .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .
  • Characterization : Combine NMR (¹H/¹³C), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HPLC-MS for structural validation .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

Answer:
Data contradictions often arise from polymorphism, solvent effects, or impurities. Strategies include:

  • X-ray crystallography : Resolve ambiguities in bond angles/planarity (e.g., nitro group torsion angles in aromatic systems, as in ).
  • Dual solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula accuracy (e.g., resolving isotopic patterns for Cl/Br-containing analogs) .

Basic: What safety protocols are critical when handling nitro-substituted benzothiazoles?

Answer:
Nitro groups confer explosive potential under heat/friction. Key precautions:

  • Storage : Keep in airtight containers at ≤4°C, away from reducing agents or metals .
  • Personal protective equipment (PPE) : Use blast shields, anti-static lab coats, and nitrile gloves.
  • Emergency response : For spills, neutralize with damp sand; for inhalation exposure, administer oxygen and seek immediate medical aid .

Advanced: How can reaction yields be improved in multi-step syntheses involving methoxy and nitro groups?

Answer:
Optimization strategies derived from analogous systems:

  • Protecting groups : Temporarily shield methoxy groups (e.g., with tert-butyldimethylsilyl ethers) to prevent demethylation during nitration .
  • Catalytic enhancements : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic reactions to improve nitro group incorporation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require strict moisture control to avoid hydrolysis .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:
While direct data on this compound is limited, structurally related benzothiazoles are screened via:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., nitro group electron withdrawal) .
  • Molecular docking : Simulate interactions with target proteins (e.g., PARP-1 or EGFR kinases) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Basic: What analytical techniques validate the compound’s stability under varying pH/temperature?

Answer:

  • Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze by HPLC for decomposition products .
  • Thermogravimetric analysis (TGA) : Monitor weight loss at 5°C/min up to 300°C to assess thermal stability .
  • UV-Vis spectroscopy : Track absorbance changes at λ_max (e.g., ~270 nm for nitroaromatics) under accelerated aging conditions .

Advanced: How to address low reproducibility in scaled-up syntheses?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time reaction monitoring .
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry) .
  • Mixing efficiency : Employ segmented flow reactors to ensure uniform heat/mass transfer in exothermic steps (e.g., nitration) .

Basic: What are the environmental hazards of nitrobenzothiazole derivatives?

Answer:

  • Aquatic toxicity : Follow OECD Guideline 201 for algae growth inhibition tests (EC₅₀ values typically <1 mg/L for nitroaromatics) .
  • Persistence : Assess biodegradability via closed bottle tests (OECD 301D); nitro groups often confer recalcitrance .
  • Waste disposal : Incinerate at >1000°C with scrubbers to minimize NOx emissions .

Advanced: How can regioselectivity challenges in benzothiazole functionalization be mitigated?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., sulfonic acid) to steer nitration to the 6-position .
  • Microwave-assisted synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 30 min) .
  • Lewis acid catalysis : Use FeCl₃ to activate specific sites during electrophilic substitution .

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